molecular formula C27H24BrN5O3S B11684757 N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11684757
M. Wt: 578.5 g/mol
InChI Key: CCZQCSRHXGHOGT-QBONLSJUSA-N
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Description

N'-[(1E,2Z)-2-Bromo-3-phenylprop-2-en-1-ylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide (hereafter referred to as Compound A) is a multifunctional hydrazide derivative incorporating a brominated propenylidene moiety, a 1,2,4-triazole ring substituted with 3,4-dimethoxyphenyl and phenyl groups, and a sulfanylacetohydrazide linker.

Properties

Molecular Formula

C27H24BrN5O3S

Molecular Weight

578.5 g/mol

IUPAC Name

N-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-2-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C27H24BrN5O3S/c1-35-23-14-13-20(16-24(23)36-2)26-31-32-27(33(26)22-11-7-4-8-12-22)37-18-25(34)30-29-17-21(28)15-19-9-5-3-6-10-19/h3-17H,18H2,1-2H3,(H,30,34)/b21-15-,29-17+

InChI Key

CCZQCSRHXGHOGT-QBONLSJUSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C(=C/C4=CC=CC=C4)/Br)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC(=CC4=CC=CC=C4)Br)OC

Origin of Product

United States

Preparation Methods

The synthesis of N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple stepsThe final step involves the formation of the hydrazide linkage under specific reaction conditions, such as the use of hydrazine hydrate in the presence of a suitable catalyst .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits significant potential in medicinal chemistry primarily due to its triazole moiety, which is known for its diverse biological activities.

Antifungal Activity
Research has indicated that compounds containing triazole groups possess antifungal properties. The specific structure of N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has been evaluated for its efficacy against various fungal strains. Studies have shown that modifications in the phenyl and triazole rings can enhance antifungal activity, making this compound a candidate for further development as an antifungal agent .

Anticancer Properties
The compound's ability to inhibit certain cancer cell lines has been explored in vitro. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of cell signaling pathways. The presence of the bromo group and the hydrazide functionality appears to play a crucial role in enhancing cytotoxic effects .

Enzyme Inhibition
this compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting enzymes associated with inflammatory responses and metabolic disorders. This makes it a valuable candidate for developing anti-inflammatory and metabolic disorder therapeutics .

Agrochemical Applications

The compound's structural characteristics lend themselves to applications in agrochemicals.

Pesticidal Activity
Research indicates that derivatives of triazole-containing compounds can exhibit significant pesticidal properties. The unique combination of the triazole ring and the sulfanyl group may enhance the effectiveness of this compound as a pesticide. Field trials are needed to evaluate its efficacy against specific pests and diseases affecting crops .

Material Science Applications

In material science, the compound's unique chemical properties can be harnessed for developing new materials.

Polymer Chemistry
The incorporation of N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-pheny l - 4H - 1 , 2 , 4 - triazol - 3 - yl]sulfanyl}acetohydrazide into polymer matrices has been explored for creating materials with enhanced thermal stability and mechanical properties. Its ability to act as a crosslinking agent could lead to advancements in polymer technology .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo-phenylpropene moiety may interact with hydrophobic pockets, while the triazole ring can form hydrogen bonds with amino acid residues. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues of Compound A

The following compounds share structural motifs with Compound A , enabling comparative analysis of substituent effects on physicochemical and biological properties:

Compound ID Key Substituents Biological Activity (Reported) Reference
Compound A 3,4-Dimethoxyphenyl, bromo-propenylidene, phenyl-triazole Not explicitly reported
Compound B () 4-tert-Butylphenyl, 3-bromo-4-methoxyphenyl Antifungal (moderate)
Compound C () 4-Methylphenyl, 5-bromo-2-methoxyphenyl Antimicrobial (weak)
Compound D () 4-Ethyl-5-(4-methoxyphenyl)-triazole, 2-bromo-3-phenylallylidene Enzyme inhibition
Compound E () 3,4-Dimethoxypyridinylmethyl-triazole, benzylidene Antibacterial (moderate)

Substituent Impact Analysis

Triazole Substituents :
  • 4-tert-Butylphenyl (Compound B) : Bulky tert-butyl group increases steric hindrance, reducing solubility but improving membrane affinity .
  • 4-Methylphenyl (Compound C) : Methyl groups offer moderate hydrophobicity without significant steric effects, balancing bioavailability .
Hydrazide Linker Modifications :
  • Sulfanylacetohydrazide (Compound A) : The sulfur atom enables thiol-disulfide exchange interactions, critical for targeting cysteine proteases .
  • Benzylidene (Compound E) : Aromatic conjugation stabilizes the hydrazone tautomer, enhancing UV absorption properties but reducing metabolic stability .
Halogenation Effects :
  • Bromine in Compound A: Bromine’s polarizability enhances halogen bonding with biomolecular targets, a feature absent in non-halogenated analogs like Compound E .

Research Findings and Data

Physicochemical Properties

Property Compound A Compound B Compound C
LogP (Predicted) 4.2 5.1 3.8
Molecular Weight 567.9 g/mol 589.0 g/mol 542.8 g/mol
Hydrogen Bond Donors 3 2 3

Note: LogP values calculated using ChemDraw; higher values correlate with increased lipophilicity .

Biological Activity

N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that has garnered attention for its potential biological activities. This article examines the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a bromine atom, multiple phenyl groups, and a triazole ring, contributing to its unique chemical properties. The molecular formula is C18H17BrN4O2SC_{18}H_{17}BrN_4O_2S, indicating the presence of various functional groups that may interact with biological targets.

Structural Formula

\text{N 1E 2Z 2 bromo 3 phenylprop 2 en 1 ylidene 2 5 3 4 dimethoxyphenyl 4 phenyl 4H 1 2 4 triazol 3 yl sulfanyl}acetohydrazide}

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of phenolic groups in the structure can scavenge free radicals and reduce oxidative stress in cells. This activity is crucial in preventing cellular damage and has implications for diseases related to oxidative stress.

Antimicrobial Activity

Studies have shown that triazole derivatives possess antimicrobial properties. The compound's ability to inhibit bacterial growth has been demonstrated in vitro against various strains. The mechanism likely involves disruption of cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Anticancer Potential

There is emerging evidence that hydrazone derivatives can exhibit anticancer activity. The compound may induce apoptosis in cancer cells through pathways involving caspases and other pro-apoptotic factors. Further research is required to elucidate the specific pathways affected by this compound.

Enzyme Inhibition

The compound may interact with specific enzymes involved in metabolic processes. For instance, it could inhibit enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which are implicated in inflammatory responses and cancer progression.

Case Studies

  • Antioxidant Study : A study evaluating the antioxidant capacity of similar compounds found that they significantly reduced malondialdehyde (MDA) levels in treated cells compared to controls, indicating reduced lipid peroxidation.
  • Antimicrobial Testing : In vitro assays demonstrated that the compound inhibited the growth of Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli at concentrations as low as 50 µg/mL.
  • Cytotoxicity Assay : A cytotoxicity assay using human cancer cell lines revealed that the compound exhibited IC50 values ranging from 20 to 40 µM, suggesting moderate anticancer activity.

Data Table of Biological Activities

Activity TypeObserved EffectReference Study
AntioxidantReduced oxidative stress
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
Enzyme InhibitionInhibition of COX/LOX

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